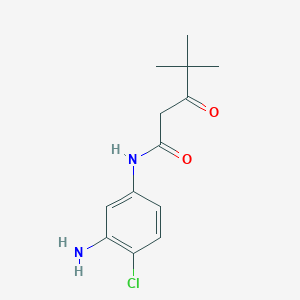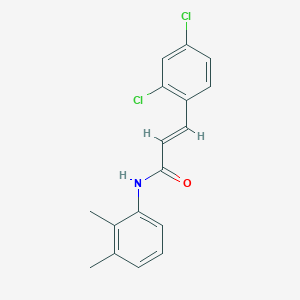
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide, also known as ACPCA, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. ACPCA is a small molecule that belongs to the class of organic compounds known as amides. It has a molecular weight of 294.77 g/mol and a chemical formula of C14H19ClN2O2.
Mechanism of Action
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide works by binding to the active site of GDH, thereby preventing the enzyme from converting glutamate to α-ketoglutarate. This results in a decrease in the levels of glutamate in the brain, which has been shown to have a neuroprotective effect.
Biochemical and Physiological Effects
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. It has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its high potency as a GDH inhibitor. This makes it a useful tool for studying the role of GDH in various neurological disorders. However, one of the limitations of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide is its relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. One area of interest is the development of more potent GDH inhibitors based on the structure of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide. Another area of interest is the investigation of the potential therapeutic applications of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Finally, there is also interest in the development of new methods for the synthesis of N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide and related compounds.
Synthesis Methods
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with 4,4-dimethyl-3-oxopentanoic acid in the presence of a reducing agent such as zinc and hydrochloric acid. The resulting intermediate is then reacted with 3-aminophenol to form N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide.
Scientific Research Applications
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to be a potent inhibitor of the enzyme glutamate dehydrogenase (GDH), which plays a critical role in the regulation of glutamate metabolism in the brain. By inhibiting GDH, N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide has been shown to reduce the levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)11(17)7-12(18)16-8-4-5-9(14)10(15)6-8/h4-6H,7,15H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSCXWVTHCKMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-chlorophenyl)-4,4-dimethyl-3-oxopentan-amide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)


![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)

![1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}naphthalene](/img/structure/B5776111.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5776113.png)


![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)